2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative of the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold. The TIQ core is a bicyclic secondary amine (C₉H₁₁N) with a fused benzene and piperidine ring, known for its role in medicinal chemistry and neuropharmacology . The target compound features a sulfonyl group attached to the 5-chlorothiophen-2-yl substituent, which may enhance its biological activity and physicochemical properties compared to simpler TIQ derivatives.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c14-12-5-6-13(18-12)19(16,17)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDURMVUWGYUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorothiophene ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
- 2-((Trifluoromethyl)sulfonyl)-TIQ Derivatives (e.g., compound 3ac from ): Synthesis: Palladium-catalyzed annulation yields 86% product with a 3.3:1 E/Z ratio, demonstrating efficient synthesis under mild conditions . Physical Properties: Melting point (79–81°C) and HRMS data (C₁₉H₂₇F₃NO₂S, [M+H]⁺: 390.1709) suggest high purity and stability, likely due to the electron-withdrawing trifluoromethylsulfonyl group . Comparison: The 5-chlorothiophen-2-yl substituent in the target compound may confer distinct electronic effects (chlorine’s electronegativity vs. trifluoromethyl) and influence binding interactions in biological assays.
- Bioactivity: Derivatives exhibit antioxidant and antitryptic activity (Table II in ).
Functional Group Variations
2-(4-Fluorophenyl)-6-chloro-TIQ Carboxylic Acid ():
- Structure : Features a carboxylic acid group and fluorophenyl substituent.
- Impact : The carboxylic acid may improve water solubility but reduce blood-brain barrier (BBB) penetration compared to the sulfonamide group in the target compound. Fluorine’s lipophilicity could enhance CNS uptake, whereas chlorine in the target compound might balance polarity .
- TIQ and 1-Methyl-TIQ (): Metabolism: Both compounds are excreted largely unchanged (72–76%) in rats, with minor hydroxylated or methylated metabolites. BBB Penetration: Brain concentrations are 4.5× higher than blood, indicating efficient BBB crossing .
Toxicological Considerations
- Relevance: While the target compound’s safety profile is unknown, structural similarities to MPTP warrant caution in neuropharmacological applications .
Key Findings and Implications
- Synthesis Efficiency : Palladium-catalyzed and microwave methods offer robust routes for sulfonyl-TIQs, though yields depend on substituent complexity .
- Pharmacokinetics : Substituents critically influence BBB penetration; chlorothiophen-2-yl may balance lipophilicity for CNS targeting .
- Safety : Structural parallels to neurotoxic TIQs (e.g., MPTP) necessitate further toxicological profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
